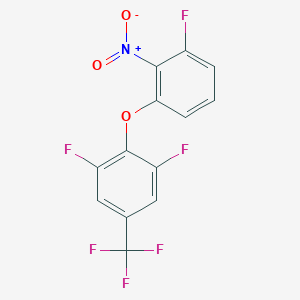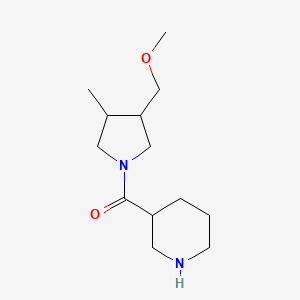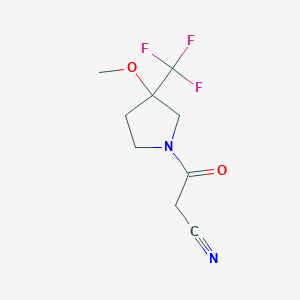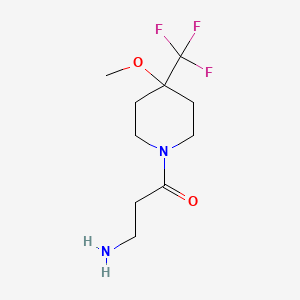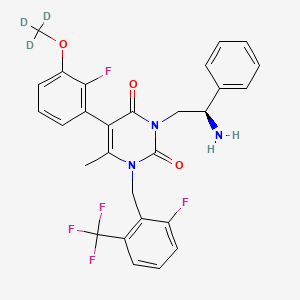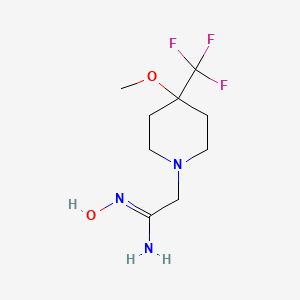
(Z)-N'-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxy and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the methoxy and trifluoromethyl groups, and the final formation of the acetimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological molecules and its potential effects on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical activities.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide include other piperidine derivatives with different substituents. Examples include:
- 4-methoxy-4-(trifluoromethyl)piperidine
- N-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetamide
- 2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetohydroxamic acid
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)acetimidamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H16F3N3O2 |
|---|---|
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H16F3N3O2/c1-17-8(9(10,11)12)2-4-15(5-3-8)6-7(13)14-16/h16H,2-6H2,1H3,(H2,13,14) |
Clé InChI |
ICYBXONGISZALI-UHFFFAOYSA-N |
SMILES isomérique |
COC1(CCN(CC1)C/C(=N/O)/N)C(F)(F)F |
SMILES canonique |
COC1(CCN(CC1)CC(=NO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


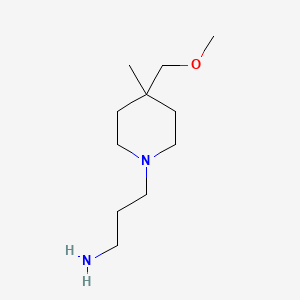
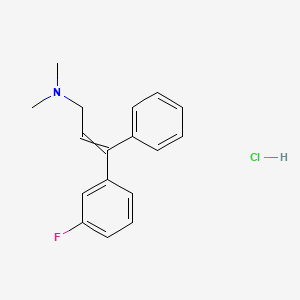
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)


![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)

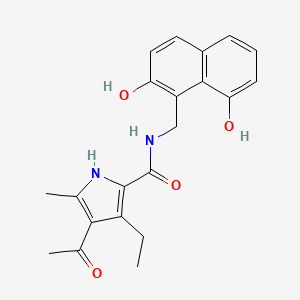
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
